6-Bromo-5-fluoro-1,2,3-benzothiadiazole

Catalog No.
S14026561
CAS No.
M.F
C6H2BrFN2S
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoro-1,2,3-benzothiadiazole

Product Name

6-Bromo-5-fluoro-1,2,3-benzothiadiazole

IUPAC Name

6-bromo-5-fluoro-1,2,3-benzothiadiazole

Molecular Formula

C6H2BrFN2S

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C6H2BrFN2S/c7-3-1-6-5(2-4(3)8)9-10-11-6/h1-2H

InChI Key

FXLSCXRXJJPGGL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SN=N2

6-Bromo-5-fluoro-1,2,3-benzothiadiazole is a heterocyclic compound characterized by a benzothiadiazole core with bromine and fluorine substituents. Its molecular formula is C6H2BrFN2SC_6H_2BrFN_2S and it has a molecular weight of approximately 233.1 g/mol. This compound is notable for its unique electronic properties due to the presence of electron-withdrawing groups, which influence its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with other aromatic compounds. Palladium catalysts and boronic acids are typically used for these reactions.

The major products from these reactions include various substituted benzothiadiazole derivatives and complex aromatic compounds with extended conjugation.

Benzothiadiazole derivatives, including 6-bromo-5-fluoro-1,2,3-benzothiadiazole, are studied for their potential biological activities. Research indicates that these compounds may exhibit antimicrobial and anticancer properties. Their mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to modulation of their activity.

The synthesis of 6-bromo-5-fluoro-1,2,3-benzothiadiazole typically involves bromination and fluorination of benzothiadiazole derivatives. A common method includes:

  • Bromination: Using bromine reagents under controlled conditions to introduce the bromine substituent.
  • Fluorination: Employing fluorinating agents to add the fluorine atom.

These reactions are often performed in solvents such as acetic acid at elevated temperatures (95-105 °C) for optimal yields and purity. Industrial methods may utilize advanced reactors to enhance efficiency and minimize by-products .

6-Bromo-5-fluoro-1,2,3-benzothiadiazole has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: Its unique electronic properties make it suitable for developing organic electronic materials, including fluorescent probes and light-emitting diodes.
  • Research: The compound is used in studies related to molecular structures and interactions due to its distinct reactivity.

Interaction studies involving 6-bromo-5-fluoro-1,2,3-benzothiadiazole focus on its biological activity and molecular mechanisms. These studies often assess how the compound interacts with various biological targets, influencing pathways that could lead to therapeutic effects. The specific interactions depend on the context of its application—whether in medicinal chemistry or material science.

Several compounds share structural similarities with 6-bromo-5-fluoro-1,2,3-benzothiadiazole:

Compound NameStructure CharacteristicsUnique Features
4,7-Dibromo-5,6-difluoro-1,2,3-benzothiadiazoleContains two bromine and two fluorine substituentsEnhanced electron-withdrawing properties
5-Bromo-2,1,3-benzothiadiazoleBrominated at a different positionPotentially different reactivity due to substitution
4,7-Dibromo-2,1,3-benzothiadiazoleTwo bromines but lacks fluorineDifferent electronic properties compared to the target compound

The uniqueness of 6-bromo-5-fluoro-1,2,3-benzothiadiazole lies in its specific substitution pattern that balances electron-withdrawing effects with steric hindrance. This balance is crucial for fine-tuning the electronic properties of materials for targeted applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

231.91061 g/mol

Monoisotopic Mass

231.91061 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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